molecular formula C18H19NO4 B13018820 2-(3,4,5-Trimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one

2-(3,4,5-Trimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one

Cat. No.: B13018820
M. Wt: 313.3 g/mol
InChI Key: NHZCQZXZVZYDNB-UHFFFAOYSA-N
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Description

2-(3,4,5-Trimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one is a chemical compound that belongs to the class of quinolinone derivatives. This compound is characterized by the presence of a quinolinone core structure substituted with a 3,4,5-trimethoxyphenyl group. Quinolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-trimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with an appropriate amine, followed by cyclization to form the quinolinone ring. One common method involves the use of a Friedländer reaction, where 3,4,5-trimethoxybenzaldehyde is reacted with aniline in the presence of an acid catalyst to form the intermediate Schiff base, which then undergoes cyclization to yield the desired quinolinone .

Industrial Production Methods

Industrial production of this compound may involve optimization of the Friedländer reaction conditions to achieve higher yields and purity. This can include the use of phase transfer catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-Trimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinolinone ring to dihydroquinoline derivatives.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3,4,5-trimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to antiproliferative effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4,5-Trimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one is unique due to its specific quinolinone core structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-quinolin-4-one

InChI

InChI=1S/C18H19NO4/c1-21-16-8-11(9-17(22-2)18(16)23-3)14-10-15(20)12-6-4-5-7-13(12)19-14/h4-9,14,19H,10H2,1-3H3

InChI Key

NHZCQZXZVZYDNB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC(=O)C3=CC=CC=C3N2

Origin of Product

United States

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